molecular formula C28H30N9.Cl<br>C28H30ClN9 B12774640 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride CAS No. 83803-99-0

3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride

Cat. No.: B12774640
CAS No.: 83803-99-0
M. Wt: 528.0 g/mol
InChI Key: IIGYAFCHYTWRCT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines under acidic conditions. These diazonium salts then react with other aromatic compounds to form the azo dye .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process often involves multiple steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other cellular components, thereby exerting its effects. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride
  • 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine

Uniqueness

3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its multiple azo groups contribute to its strong color and reactivity, making it particularly useful in applications requiring vivid dyes and specific chemical interactions .

Properties

CAS No.

83803-99-0

Molecular Formula

C28H30N9.Cl
C28H30ClN9

Molecular Weight

528.0 g/mol

IUPAC Name

[3-[[4-[(3,4-diamino-2-phenyldiazenylphenyl)diazenyl]-3-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride

InChI

InChI=1S/C28H30N9.ClH/c1-19-17-22(33-32-21-11-8-12-23(18-21)37(2,3)4)13-15-25(19)34-35-26-16-14-24(29)27(30)28(26)36-31-20-9-6-5-7-10-20;/h5-18H,29-30H2,1-4H3;1H/q+1;/p-1

InChI Key

IIGYAFCHYTWRCT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)[N+](C)(C)C)N=NC3=C(C(=C(C=C3)N)N)N=NC4=CC=CC=C4.[Cl-]

Origin of Product

United States

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